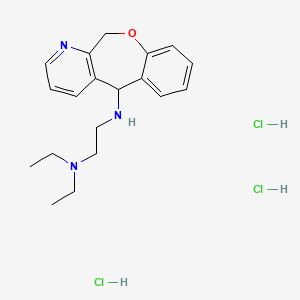
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique benzoxepino-pyridine structure, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine typically involves multi-step organic reactions. One common method includes the condensation of a benzoxepine derivative with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and function.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: A derivative of pyridinecarboxylic acid with medicinal properties.
Benzene sulfonamide thiazole and oxazole compounds: Used in pharmaceutical compositions for treating cancer and other diseases.
Thyroid hormone analogs: Compounds with similar structural features and biological activities.
Uniqueness
5-((2-(Diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine is unique due to its specific benzoxepino-pyridine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
95968-62-0 |
|---|---|
Molekularformel |
C19H28Cl3N3O |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C19H25N3O.3ClH/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19;;;/h5-11,19,21H,3-4,12-14H2,1-2H3;3*1H |
InChI-Schlüssel |
IXGYBSQLXMSBBH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.Cl.Cl.Cl |
Kanonische SMILES |
CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.Cl.Cl.Cl |
Key on ui other cas no. |
113302-01-5 |
Synonyme |
5-((2-(diethylamino)ethyl)amino)-5,11-dihydro(1)-benzoxepino(3,4-b)pyridine KW 5805 KW 5805, (+-)-isomer KW 5805, (-)-isomer KW-5805 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















